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Compound of Interest |

Compound Name: (x)-3-Methylpentanoic acid - d2
CAS No.: 1335435-69-2
Cat. No.: B591078
. J

Executive Summary & Chemical Identity

3-Methylpentanoic acid (3-MPA) is a chiral branched-chain fatty acid associated with human
axillary odor and specific metabolic pathways. Accurate quantification in complex matrices
(e.g., sweat, plasma, fermentation broth) requires a stable isotope-labeled internal standard to
correct for ionization suppression and extraction variance.

The industry-standard isotopologue is 3-Methylpentanoic acid-2,2-d

. The deuterium labeling at the

-position (C2) is strategically chosen because it shifts the mass of the McLafferty
rearrangement ion—the base peak in the mass spectrum—providing a noise-free channel for
quantification.
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Property Analyte (Native) Internal Standard (IS)
Compound Name 3-Methylpentanoic acid 3-Methylpentanoic acid-2,2-d
CAS Number 105-43-1 1335435-69-2
C
C
H
Formula H
D
O
O
Molecular Weight 116.16 g/mol 118.17 g/mol
Key Fragment (Base Peak) m/z 60 m/z 62

Mass Spectrometry Fundamentals

The Electron lonization (EI) mass spectrum of 3-Methylpentanoic acid is dominated by
fragmentation pathways characteristic of carboxylic acids with

-hydrogens. Understanding these mechanisms is essential for distinguishing the d

-IS from the native analyte.

The McLafferty Rearrangement (Primary Quantitation
lon)

The most abundant ion (Base Peak) arises from the McLafferty rearrangement. This site-
specific rearrangement transfers a

-hydrogen to the carbonyl oxygen, followed by the cleavage of the

bond.[1]

e Mechanism:
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o -H Abstraction: The carbonyl oxygen abstracts a hydrogen from C4 or the C3-methyl group
(both are

-positions).

Cleavage: The bond between C2 (
) and C3 (
) breaks.

o Result: A neutral alkene is lost, and the charge is retained on the enol fragment containing
Cl and C2.

e Impact of Deuterium Labeling (2,2-d
):
o Since the label is on C2 (
), the deuterium atoms are retained in the charged enol fragment.
o Native (d
). Fragment = [CH
=C(OH)
]
m/z 60
o Labeled (d
): Fragment = [CD
=C(OH)

]

m/z 62
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Alpha-Cleavage Pathways

Secondary fragmentation occurs via cleavage adjacent to the carbonyl group.

e Loss of Hydroxyl (.OH): Generates the acylium ion [M-17]

o Native: m/z 116 - 17 = m/z 99
o Labeled: m/z 118 - 17 = m/z 101 (D
retained on the carbon chain).

e Loss of Alkyl Group: Cleavage between C1 and C2 is unfavorable compared to the
McLafferty rearrangement for acids, but if it occurs, it generates [COOH]

(m/z 45), which carries no label information and is not useful for IS differentiation.

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic divergence between the native and
deuterated species.

Enol Fragment (d0)

CH2=C(OH)2]+.
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Caption: Mechanistic pathway showing the retention of the C2-deuterium label in the
McLafferty fragment, shifting the diagnostic ion from m/z 60 to m/z 62.

Experimental Protocol: Quantitation Workflow

This protocol describes the quantification of 3-MPA in aqueous matrices (e.g., sweat or plasma)
using 3-MPA-d

Sample Preparation (Liquid-Liquid Extraction)

Direct analysis of free fatty acids (FFAS) is possible using specialized polar columns (e.g.,
FFAP), avoiding time-consuming derivatization.

Aliquot: Transfer 500 L of sample into a glass centrifuge tube.

 Acidification: Add 50 pL of 1M HCI to protonate the acid (pH < 2), ensuring it partitions into
the organic phase.

e Internal Standard Spike: Add 10 pL of 3-MPA-d

working solution (100 pg/mL in MTBE).

o Extraction: Add 1.0 mL Methyl tert-butyl ether (MTBE). Vortex vigorously for 30 seconds.

o Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

Transfer: Transfer the upper organic layer to a GC vial containing a glass insert.

GC-MS Acquisition Parameters

e Column: Nitroterephthalic acid modified polyethylene glycol (e.g., DB-FFAP or HP-FFAP),
30m x 0.25mm x 0.25um.

o Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
e Inlet: Splitless mode, 240°C.

e Oven Program:
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o Initial: 50°C (hold 1 min)
o Ramp: 10°C/min to 240°C

o Final: 240°C (hold 5 min)

e MS Source: Electron lonization (70 eV), 230°C.

e Acquisition Mode: Selected lon Monitoring (SIM).

SIM Table & Data Analysis

Configure the mass spectrometer to monitor specific ions for maximum sensitivity.

Target lon . . Dwell Time
Compound Qualifier lon 1 Qualifier lon 2

(Quant) (ms)
3-MPA (Native) 60.0 43.0 73.0 50
3-MPA-d

62.0 45.0 75.0 50

(1S)

Data Processing Logic:

Extract lon Chromatograms (EIC): Extract m/z 60 and m/z 62.

Retention Time Check: The deuterated IS (d

) typically elutes slightly earlier (0.02 - 0.05 min) than the native compound due to the
deuterium isotope effect on polarity.

Ratio Calculation: Calculate the Area Ratio:

Quantification: Plot

against the concentration ratio of the calibration standards.
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Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the following validation steps are mandatory:

Isotopic Purity Check: Inject a high concentration of the pure IS (d

) and monitor m/z 60. Any signal at m/z 60 indicates unlabeled impurity (d
) in the standard.

o Acceptance Criteria: Contribution of IS to Native channel (m/z 60) < 0.5%.

Cross-Contribution (Crosstalk): Inject a high concentration of Native 3-MPA and monitor m/z
62. High concentrations can produce [M+2] isotopes (from

Cor
O) that mimic the IS.

o Mitigation: Ensure the IS concentration is sufficiently high to swamp the natural isotopic
contribution of the analyte.

Back-Exchange Prevention: Avoid using protic solvents (like Methanol) with strong acids or
bases for long-term storage of the d

standard, as H/D exchange at the

-position can occur over time, degrading the m/z 62 signal back to m/z 60. Store in aprotic
solvents like MTBE or Acetonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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